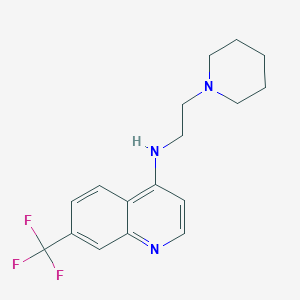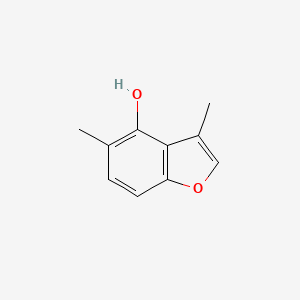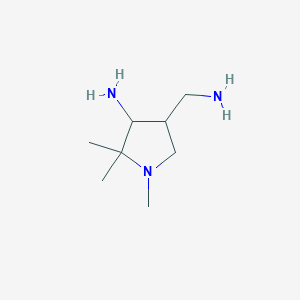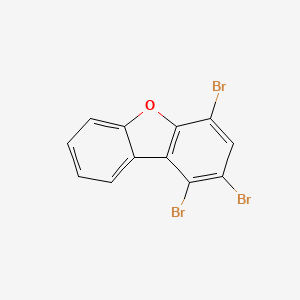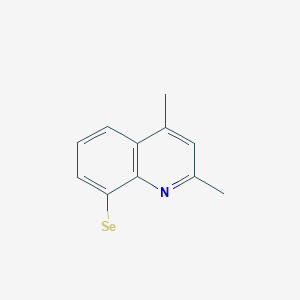
2,4-Dimethylquinoline-8-selenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylquinoline-8-selenol is an organoselenium compound that features a quinoline ring substituted with methyl groups at the 2 and 4 positions and a selenol group at the 8 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinoline-8-selenol typically involves the introduction of selenium into a pre-formed 2,4-dimethylquinoline scaffold. One common method is the reaction of 2,4-dimethylquinoline with selenium reagents under controlled conditions. For instance, the reaction can be carried out using sodium selenide (Na2Se) in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethylquinoline-8-selenol can undergo various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methyl groups and the selenol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenol group can yield selenoxide or selenone, while substitution reactions can introduce various functional groups into the quinoline ring .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylquinoline-8-selenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2,4-Dimethylquinoline-8-selenol involves its interaction with various molecular targets. The selenol group can act as a nucleophile, participating in redox reactions and potentially modulating biological pathways. The quinoline ring can interact with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylquinoline: Lacks the selenol group but shares the quinoline scaffold.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a selenol group at the 8 position.
2,4-Diphenylquinoline: Features phenyl groups instead of methyl groups at the 2 and 4 positions.
Uniqueness: 2,4-Dimethylquinoline-8-selenol is unique due to the presence of the selenol group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
478960-97-3 |
|---|---|
Molekularformel |
C11H10NSe |
Molekulargewicht |
235.17 g/mol |
InChI |
InChI=1S/C11H10NSe/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6H,1-2H3 |
InChI-Schlüssel |
SSJPKPKFQMBTIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC=C2[Se])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)

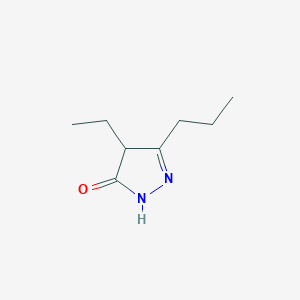
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
